1-Ethenyl-4-propylpyrrolidin-2-one, also known as (R)-4-propylpyrrolidin-2-one, is a synthetic compound with the molecular formula and a molecular weight of 127.18 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmacologically active agents, including the antiepileptic drug brivaracetam. The compound's structure features a pyrrolidinone ring, which is significant for its biological activity.
1-Ethenyl-4-propylpyrrolidin-2-one is classified under the category of pyrrolidinones, which are cyclic compounds containing a nitrogen atom in a five-membered ring. These compounds are often utilized in medicinal chemistry due to their diverse biological activities. The compound can be sourced from chemical suppliers and is typically available in high purity for research purposes.
The synthesis of 1-ethenyl-4-propylpyrrolidin-2-one can be achieved through various methods, with a focus on stereoselective approaches to obtain the desired enantiomer. One notable method involves the use of chiral catalysts in an asymmetric synthesis process.
These methods highlight the importance of stereochemistry in synthesizing this compound effectively.
The molecular structure of 1-ethenyl-4-propylpyrrolidin-2-one consists of a pyrrolidine ring with a propyl group at position 4 and a carbonyl group at position 2. The structural representation can be summarized as follows:
This structure is essential for its interaction with biological targets.
1-Ethenyl-4-propylpyrrolidin-2-one participates in several chemical reactions that are critical for its utility in medicinal chemistry:
These reactions underscore the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1-ethenyl-4-propylpyrrolidin-2-one primarily relates to its role as an active site for binding to synaptic vesicle protein 2A (SV2A), which is implicated in neurotransmitter release modulation. The (R)-enantiomer exhibits significantly higher affinity for SV2A compared to other stereoisomers, making it particularly relevant in developing antiepileptic medications .
1-Ethenyl-4-propylpyrrolidin-2-one possesses several notable physical and chemical properties:
The stability of this compound under various conditions is crucial for its application in pharmaceuticals.
1-Ethenyl-4-propylpyrrolidin-2-one finds applications primarily in medicinal chemistry:
1-Ethenyl-4-propylpyrrolidin-2-one emerged as a structural analog during the iterative optimization of synaptic vesicle glycoprotein 2A (SV2A) ligands, a target validated by antiepileptic drugs like levetiracetam and brivaracetam. The discovery of SV2A as a key modulator of neurotransmitter release ignited interest in pyrrolidinone-based ligands, with early candidates like UCB-A and UCB-J demonstrating the scaffold's promise for CNS penetration and target engagement [2]. However, limitations in human trials—such as slow binding kinetics ([¹¹C]UCB-A) and low specific binding signals ([¹⁸F]UCB-H)—necessitated structural innovations [2]. This drove the synthesis of novel analogs, including 1-ethenyl-4-propylpyrrolidin-2-one, designed to probe structure-activity relationships (SAR) while preserving the core hydrogen-bonding pharmacophore essential for SV2A affinity. Its development represents a focused effort to overcome pharmacokinetic barriers in synaptic density imaging and therapeutics, positioning it within the "second generation" of SV2A ligands like SynVesT-1/2 [2].
The compound's significance lies in its dual role as a chemical tool for probing SV2A's binding landscape and a potential precursor for radioligands. As part of systematic SAR studies, the ethenyl group at the 1-position and propyl at the 4-position were engineered to modulate electronic properties and steric bulk, influencing interactions with SV2A's putative hydrogen-bonding residues [2]. Key findings include:
Table 1: Binding Affinities of Select SV2A Ligands with Pyridinyl Modifications
Compound | 3-Substituent | Binding Affinity (Ki, nM) | Electronic/Hydrophobic Profile |
---|---|---|---|
Racemic SynVesT-1 | Methyl | 4.9 | Moderate hydrophobicity (σₘ = -0.07) |
12a | Ethynyl | 4.8 | Strong electron withdrawal (σₘ = 0.21) |
12b | Iodo | 5.1 | Large steric bulk, polarizability |
12h | Fluoro | 23 | High electronegativity (σₘ = 0.34) |
The 4-propyl configuration in 1-ethenyl-4-propylpyrrolidin-2-one confers distinct advantages over 3-propyl isomers in terms of ring geometry and target complementarity:
Table 2: Impact of Propyl Position on Pyrrolidinone Derivatives
Property | 1-Ethenyl-4-propylpyrrolidin-2-one | 3-Propylpyrrolidine Derivatives |
---|---|---|
Ring Conformation | Planar lactam; propyl in equatorial position | Steric crowding near nitrogen; puckered ring |
Synthetic Access | Direct N-alkylation of 4-propyl precursors | Multistep sequences with chiral resolution [5] |
Primary Indication | SV2A ligand development | Anxiolytic/antihypertensive applications [10] |
Chiral Significance | (R)-enantiomer used in epilepsy drug synthesis | (S)-enantiomers prioritized for DRI activity [5] |
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: